Superior Antihistaminic Potency In Vivo Versus Ketotifen in a Preclinical Malaria Model
Cyproheptadine demonstrates superior prophylactic antimalarial activity compared to ketotifen in a murine model of Plasmodium yoelii nigeriensis infection. At an oral dose of 5 mg/kg, cyproheptadine completely prevented the establishment of parent infection in mice inoculated with 1 x 10^5 sporozoites, whereas ketotifen at the same dose failed to provide complete protection [1].
| Evidence Dimension | Prophylactic efficacy against Plasmodium infection |
|---|---|
| Target Compound Data | Complete prevention of parent infection at 5 mg/kg orally |
| Comparator Or Baseline | Ketotifen: incomplete protection at 5 mg/kg orally |
| Quantified Difference | Cyproheptadine achieves complete protection; ketotifen does not |
| Conditions | Swiss mice inoculated with 1 x 10^5 P. yoelii nigeriensis sporozoites; 3-day oral treatment (-1, 0, +1) |
Why This Matters
This demonstrates that cyproheptadine possesses unique antiparasitic properties distinct from its closest structural analog, making it the preferred choice for research involving histamine-mediated pathways in infectious disease models.
- [1] CAUSAL PROPHYLACTIC ACTIVITY OF ANTIHISTAMINIC AGENTS AGAINST PLASMODIUM-YOELII NIGERIENSIS INFECTION IN SWISS MICE. Acta Parasitologica. https://acnpsearch.tweb-dev.unibo.it View Source
